molecular formula C25H30N2O B12498421 2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

Cat. No.: B12498421
M. Wt: 374.5 g/mol
InChI Key: XUXMSHNAMOHXAM-UHFFFAOYSA-N
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Description

2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a dicyclopentylmethyl group and a phenyl-dihydro-oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group and the phenyl-dihydro-oxazolyl group. Common reagents used in these reactions include cyclopentylmethyl bromide, phenylacetic acid, and oxalyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification and crystallization to obtain the compound in its pure form. Safety measures and quality control protocols are essential to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • 2-(Dicyclopentylmethyl)-6-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

Uniqueness

2-(Dicyclopentylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine stands out due to its unique combination of substituents, which confer specific chemical and physical properties. These properties may enhance its stability, reactivity, or interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2

InChI Key

XUXMSHNAMOHXAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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